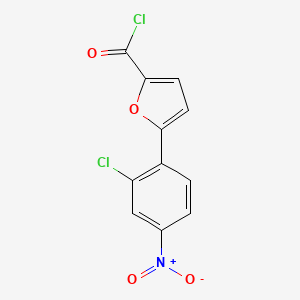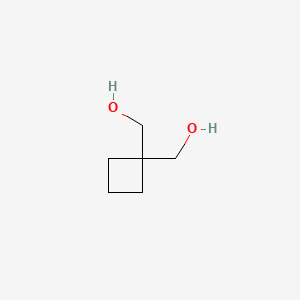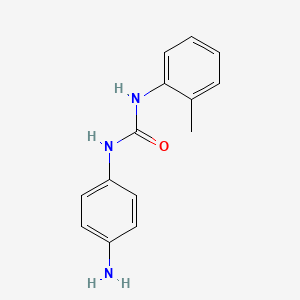
1-(4-Amino-phenyl)-3-o-tolyl-urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Amino-phenyl)-3-o-tolyl-urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an aminophenyl group and a tolyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Amino-phenyl)-3-o-tolyl-urea can be synthesized through several methods. One common approach involves the reaction of 4-aminophenyl isocyanate with o-toluidine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions: 1-(4-Amino-phenyl)-3-o-tolyl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
1-(4-Amino-phenyl)-3-o-tolyl-urea has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as dyes and pigments.
作用机制
The mechanism of action of 1-(4-Amino-phenyl)-3-o-tolyl-urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(4-Aminophenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.
1-(4-Aminophenyl)-3-methylurea: Contains a methyl group instead of a tolyl group.
1-(4-Aminophenyl)-3-ethylurea: Features an ethyl group in place of the tolyl group.
Uniqueness: 1-(4-Amino-phenyl)-3-o-tolyl-urea is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties to the molecule. These properties can influence its reactivity, stability, and interactions with other molecules, making it distinct from its analogs.
属性
分子式 |
C14H15N3O |
|---|---|
分子量 |
241.29 g/mol |
IUPAC 名称 |
1-(4-aminophenyl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C14H15N3O/c1-10-4-2-3-5-13(10)17-14(18)16-12-8-6-11(15)7-9-12/h2-9H,15H2,1H3,(H2,16,17,18) |
InChI 键 |
IKKHARPCQKJHIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


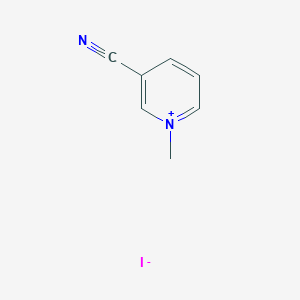

![6-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1365718.png)
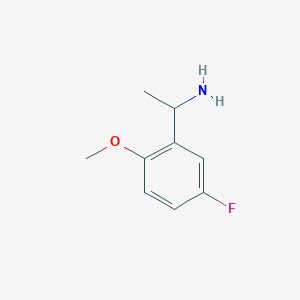
![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)
![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(methoxyimino)propanoate](/img/structure/B1365738.png)
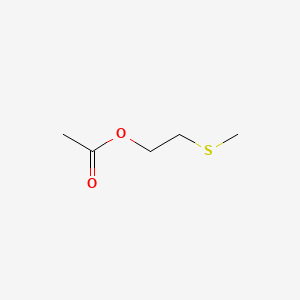
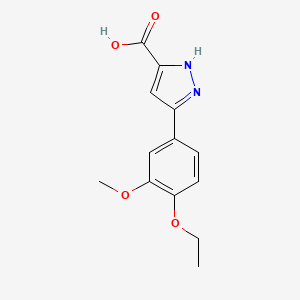

![2-[(2-Bromobenzyl)thio]acetohydrazide](/img/structure/B1365751.png)
